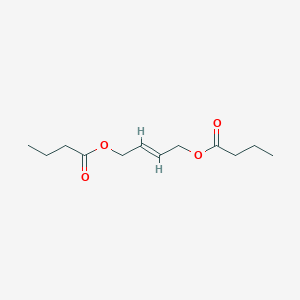
Hydroxyde de rubidium
Vue d'ensemble
Description
Rubidium hydroxide is a chemical compound that belongs to the class of strong alkali hydroxides. It is a lesser-known member of the alkali metal hydroxides group, characterized by its powerful basicity, solubility in water, and deliquescent nature. Rubidium hydroxide typically appears as a white solid under standard conditions and is highly deliquescent, meaning it absorbs moisture from the atmosphere and eventually dissolves in the absorbed water .
Applications De Recherche Scientifique
Rubidium hydroxide has found applications in several areas:
Catalysis: It serves as a catalyst in certain chemical reactions, helping to increase the reaction speed without undergoing any permanent change itself.
Chemical Synthesis: Used in the synthesis of other rubidium compounds and as a strong base in organic chemistry.
Analytical Chemistry: Employed in various analytical techniques due to its strong basicity.
Specialty Glasses and Ceramics: Used in the manufacturing of specialty glasses and ceramics
Mécanisme D'action
Target of Action
Rubidium hydroxide (RbOH) is an inorganic compound that consists of rubidium cations (Rb+) and an equal number of hydroxide anions (OH-) . It is a strong base and its primary targets are acidic protons in a chemical system where it can act as a proton acceptor .
Mode of Action
As a strong base, rubidium hydroxide dissociates completely in water to form rubidium ions (Rb+) and hydroxide ions (OH-) . The hydroxide ions can accept a proton (H+) from an acid to form water, thereby neutralizing the acid and reducing its concentration .
Biochemical Pathways
It can affect the ph of a solution, which can indirectly influence various biochemical reactions that are sensitive to ph .
Pharmacokinetics
As a strong base, it is expected to readily dissolve in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary molecular effect of rubidium hydroxide is the increase in pH of a solution due to the generation of hydroxide ions . This can have various cellular effects depending on the specific context, such as altering the activity of enzymes that are sensitive to pH.
Action Environment
The action of rubidium hydroxide can be influenced by various environmental factors. For instance, its solubility and reactivity can be affected by the temperature and the presence of other ions in the solution . Additionally, rubidium hydroxide is highly deliquescent, meaning it absorbs moisture from the atmosphere and eventually dissolves in the absorbed water . This property can influence its stability and efficacy in different environments .
Analyse Biochimique
Biochemical Properties
Rubidium hydroxide, like other strong bases, is highly caustic This is likely due to the fact that rubidium hydroxide is rarely used in industrial processes because potassium hydroxide and sodium hydroxide can perform nearly all the same functions .
Cellular Effects
Like other strong bases, it is known to be corrosive and can cause harm to cells upon contact .
Molecular Mechanism
It is known that rubidium hydroxide is formed when rubidium metal reacts with water .
Temporal Effects in Laboratory Settings
It is known that rubidium hydroxide is highly deliquescent, meaning it absorbs moisture from the atmosphere and eventually dissolves in the absorbed water .
Transport and Distribution
It is known that rubidium hydroxide is soluble in water , which suggests that it could potentially be transported and distributed within cells and tissues via aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium hydroxide is usually produced in a laboratory setting by the reaction of rubidium metal with water. The balanced equation for this reaction is: [ \text{Rb} + \text{H}_2\text{O} \rightarrow \text{RbOH} + \text{H}_2 ] This reaction signifies the creation of rubidium hydroxide and hydrogen gas as products .
Industrial Production Methods: Rubidium hydroxide is rarely used in industrial processes because potassium hydroxide and sodium hydroxide can perform nearly all the same functions. it can be produced industrially by reacting rubidium carbonate with calcium hydroxide, resulting in rubidium hydroxide and calcium carbonate as by-products .
Types of Reactions:
Oxidation: Rubidium hydroxide can react with oxygen to form rubidium oxide.
Reduction: It can be reduced to rubidium metal under specific conditions.
Substitution: Rubidium hydroxide can undergo substitution reactions with various acids to form rubidium salts.
Common Reagents and Conditions:
With Acids: Reacts with acids to form rubidium salts and water.
With Halogens: Reacts vigorously with halogens to form rubidium halides.
With Water: Reacts exothermically with water to form rubidium hydroxide and hydrogen gas.
Major Products Formed:
Rubidium Salts: Formed when rubidium hydroxide reacts with acids.
Rubidium Halides: Formed when rubidium reacts with halogens.
Comparaison Avec Des Composés Similaires
Rubidium hydroxide is similar to other alkali metal hydroxides such as:
- Lithium hydroxide
- Sodium hydroxide
- Potassium hydroxide
- Cesium hydroxide
Uniqueness: While rubidium hydroxide shares many properties with these compounds, it is less commonly used due to its higher cost and the availability of more economical alternatives like sodium hydroxide and potassium hydroxide. its unique properties, such as its deliquescent nature and specific reactivity, make it valuable in niche applications .
Propriétés
IUPAC Name |
rubidium(1+);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.Rb/h1H2;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMKOQKXYSDML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HORb, RbOH | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4417 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | rubidium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061655 | |
| Record name | Rubidium hydroxide (Rb(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.475 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rubidium hydroxide appears as a grayish-white solid. It is very irritating to skin and eyes. Denser than water. It is used in electric storage batteries., Greyish-white deliquescent solid; [Merck Index] 50% aqueous solution: Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4417 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1310-82-3 | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4417 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium hydroxide ((sup 81)Rb) Injection [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium hydroxide (Rb(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium hydroxide (Rb(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692362HBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical formula and molecular weight of rubidium hydroxide?
A1: Rubidium hydroxide has the chemical formula RbOH and a molecular weight of 102.475 g/mol.
Q2: What is the structure of rubidium hydroxide in the solid state?
A2: In the solid state, rubidium hydroxide dihydrate (RbOH · 2 H2O) forms a three-dimensional hydrogen-bonded network of water molecules and hydroxide ions. []
Q3: Are there any unusual features in the hydrogen bonding network of rubidium hydroxide dihydrate?
A3: Yes, the hydroxide ions in RbOH · 2 H2O act as acceptors for four protons from four adjacent water molecules. This leads to a situation where water molecules are the nearest neighbors of the rubidium cations. []
Q4: What spectroscopic techniques are useful for characterizing rubidium hydroxide?
A4: Several spectroscopic methods can be used:
- Microwave Spectroscopy: Provides information about the bond lengths and structure of gaseous RbOH and RbOD. []
- Nuclear Quadrupole Resonance (NQR): This technique can be used to study the electronic environment around the rubidium nucleus in RbOH. []
- Infrared (IR) Spectroscopy: Useful for studying the vibrational modes of RbOH, particularly the O-H stretching vibrations, which are sensitive to hydrogen bonding. [, ]
Q5: How is rubidium hydroxide used in organic synthesis?
A5: Rubidium hydroxide acts as a strong base in organic reactions. It can facilitate enantioselective α-alkylation reactions, important for synthesizing chiral α-methyl-α-amino acids. []
Q6: Can rubidium hydroxide be used to synthesize cyclic siloxanes?
A6: Yes, rubidium hydroxide can be used as an initiator for the depolymerization of polysiloxanes, leading to the formation of cyclic polydiorganosiloxanes. []
Q7: Are there applications of rubidium hydroxide in art conservation?
A7: Rubidium hydroxide polyethylene glycol complexes have shown promise in the gentle cleaning of old master paintings, specifically for the removal or thinning of deteriorated varnish. []
Q8: How does the choice of alkali metal hydroxide affect the performance of silver oxide-zinc alkaline batteries?
A8: While potassium hydroxide (KOH) is commonly used, studies have investigated rubidium hydroxide (RbOH) and cesium hydroxide (CsOH) as electrolytes. While RbOH and CsOH can function as electrolytes, cells using these hydroxides generally have lower capacities compared to those using KOH. []
Q9: What is known about the isotope effects of rubidium in amalgam/aqueous solution systems?
A9: Research has explored the isotope separation factor for rubidium isotopes in the rubidium amalgam/aqueous rubidium hydroxide system. This is relevant for potentially enriching specific rubidium isotopes. []
Q10: Can rubidium hydroxide be used as an electrolyte in the electrochemical reduction of carbon dioxide?
A10: Yes, rubidium hydroxide has been explored as a supporting electrolyte in the electrochemical conversion of carbon dioxide to ethylene at a copper electrode in methanol. []
Q11: Have there been computational studies on the interaction of rubidium hydroxide with water?
A11: Yes, density functional theory (DFT) and ab initio calculations have been used to study the stepwise hydration of RbOH with up to five water molecules. These studies provide insights into the dissolution process and how the Rb-OH bond is affected by solvation. []
Q12: Have theoretical studies explored the associative detachment of rubidium hydroxide?
A12: Yes, computational methods have been used to calculate the potential energy surfaces for the interaction of Rb with OH–. These studies have examined the likelihood of associative detachment (Rb + OH– → RbOH + e–) and its dependence on the vibrational state of the reactants. []
Q13: Does rubidium hydroxide have any impact on the alkali-silica reaction in cement?
A13: Research has investigated the influence of rubidium hydroxide on the alkali-silica reaction, a process that can lead to the deterioration of concrete structures. []
Q14: How do different alkali metal counterions affect the properties of telechelic polybutadiene with carboxyl end groups?
A14: Studies using elongational rheometry have shown that neutralizing telechelic polybutadiene with carboxyl end groups with rubidium hydroxide leads to unique strain-hardening behavior, distinct from that observed with other alkali metal hydroxides. []
Q15: How do cotton fibers behave in solutions of rubidium hydroxide?
A15: Research dating back to the early 20th century examined the swelling behavior of cotton hairs immersed in various alkali metal hydroxide solutions, including rubidium hydroxide. These studies aimed to understand the mechanism of mercerization, a process to enhance the properties of cotton. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

phosphonium bromide](/img/structure/B73364.png)

![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)



![2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide](/img/structure/B73372.png)





